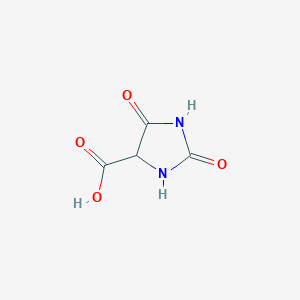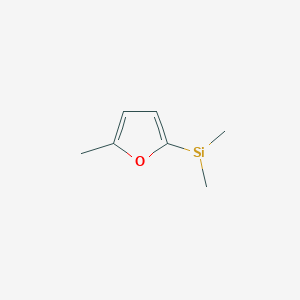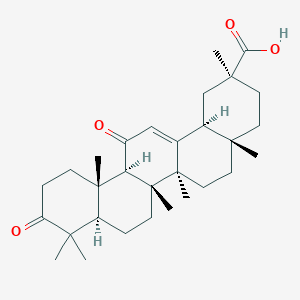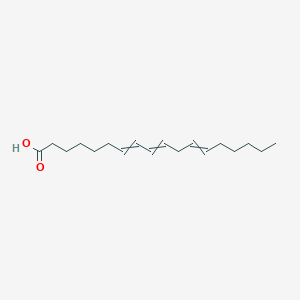
5-Hydantoincarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydantoincarboxylic acid is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydantoincarboxylic acid can be synthesized through several methods. One common method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins via ureido derivatives that subsequently cyclize under basic conditions . Another method involves the Bucherer-Bergs reaction, where aldehydes or ketones react with potassium cyanide and ammonium carbonate to produce hydantoins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Bucherer-Bergs reaction due to its simplicity and efficiency. This method is favored for its ability to produce high yields of hydantoins with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydantoincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted hydantoins.
Scientific Research Applications
5-Hydantoincarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are explored for their therapeutic potential in treating various diseases, including epilepsy and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 5-Hydantoincarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, hydantoin derivatives are known to inhibit voltage-gated sodium channels, which is the basis for their anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Hydantoin: The parent compound of 5-Hydantoincarboxylic acid.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position.
5-Phenylhydantoin: A derivative with a phenyl group at the 5-position.
Uniqueness
This compound is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other hydantoin derivatives.
Properties
CAS No. |
5624-16-8 |
|---|---|
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2,5-dioxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-2-1(3(8)9)5-4(10)6-2/h1H,(H,8,9)(H2,5,6,7,10) |
InChI Key |
SLTHATJXYPMPML-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)









![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
